molecular formula C14H23NO3 B577370 tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1272758-17-4

tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B577370
CAS RN: 1272758-17-4
M. Wt: 253.342
InChI Key: CHSKMGWWUHJSMO-UHFFFAOYSA-N
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Description

“tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C14H23NO3 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate” involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction was stirred at room temperature overnight, and then sodium cyanoborohydride was added and stirred at room temperature for further 2 hours .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate” is characterized by its molecular formula C14H23NO3 . The InChI Key for this compound is CHSKMGWWUHJSMO-UHFFFAOYSA-N .


Chemical Reactions Analysis

“tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate” is involved in various chemical reactions. For instance, it reacts with methylamine in ethanol at 20℃, followed by the addition of sodium cyanoborohydride .


Physical And Chemical Properties Analysis

“tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate” is a solid at room temperature . It has a molecular weight of 253.34 .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSKMGWWUHJSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856788
Record name tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

CAS RN

1272758-17-4
Record name 2-Azaspiro[4.5]decane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272758-17-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-azaspiro[4.5]decan-8-one (10 g, 65.26 mmol) in a mixture of THF and H2O (3/1 (v/v), 200 mL) were added (Boc)20 (28.48 g, 130.53 mmol) and Na2CO3 (13.83 g, 130.53 mmol). The reaction mixture was stirred at rt for 2 h, then quenched with H2O (200 mL) and extracted with EtOAc (300 mL×3). The combined organic phases were washed with brine (500 mL), dried over Na2SO4, concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10) to give the product as colorless oil (9 g, 54.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.83 g
Type
reactant
Reaction Step Two
Yield
54.5%

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